(4-Benzylmorpholin-3-yl)methanamine

Purity Analysis NMR HPLC

(4-Benzylmorpholin-3-yl)methanamine is a racemic morpholine-based building block (C₁₂H₁₈N₂O, MW 206.28 g/mol) comprising a morpholine ring N-substituted with a benzyl group and C-substituted at the 3‑position with a primary aminomethyl group. Its canonical SMILES (O1CCN(CC=2C=CC=CC2)C(C1)CN) reflects a compact, bifunctional scaffold that provides both a nucleophilic amine handle for amide coupling/reductive amination and a lipophilic benzyl domain for hydrophobic binding-pocket engagement.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 169750-73-6
Cat. No. B067324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylmorpholin-3-yl)methanamine
CAS169750-73-6
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
InChIKeyHETPMFZQKHRWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzylmorpholin-3-yl)methanamine (CAS 169750-73-6) – Core Properties and Procurement Baseline


(4-Benzylmorpholin-3-yl)methanamine is a racemic morpholine-based building block (C₁₂H₁₈N₂O, MW 206.28 g/mol) comprising a morpholine ring N-substituted with a benzyl group and C-substituted at the 3‑position with a primary aminomethyl group [1]. Its canonical SMILES (O1CCN(CC=2C=CC=CC2)C(C1)CN) reflects a compact, bifunctional scaffold that provides both a nucleophilic amine handle for amide coupling/reductive amination and a lipophilic benzyl domain for hydrophobic binding-pocket engagement [1]. Commercially, it is typically supplied at ≥95–98% purity (NMR/HPLC) and stored at 2–8 °C under inert atmosphere .

1
Bifunctional morpholine scaffold for amide coupling and reductive amination workflows. Primary amine handle + N-benzyl hydrophobic domain
2
Racemic building block suitable for initial SAR screening; chiral resolution pathway available. Stereogenic center at C3 enables enantiopure procurement
3
Typically supplied at ≥95–98% purity under inert atmosphere storage. Supports parallel library synthesis with reduced purification burden

Critical Procurement Risks When Considering Substitutes for (4-Benzylmorpholin-3-yl)methanamine


Substituting the 3‑(aminomethyl) regioisomer with the more common 2‑(aminomethyl) analog (CAS 110859-47-7) or the demethylated parent morpholine (CAS 110-91-8) is not chemically equivalent—the position of the primary amine dictates both the geometry of the derived pharmacophore and its reactivity toward electrophiles [1]. The 3‑substituted variant introduces a stereogenic center absent in the 2‑substituted regioisomer, enabling chiral resolution into enantiopure (R) and (S) forms critical for asymmetric target engagement; such chirality is inaccessible with achiral or 2‑substituted alternatives . Furthermore, the N‑benzyl group is not a passive spectator—its removal or replacement with smaller alkyl groups (e.g., methyl) substantially alters lipophilicity (cLogP shift > 1 log unit) and the scaffold’s capacity to interact with aromatic residues in enzyme active sites [2].

Regioisomer
The 2‑(aminomethyl) analog (CAS 110859-47-7) alters pharmacophore geometry and reactivity; its achiral nature eliminates access to enantiopure forms critical for asymmetric target engagement.
N‑Benzyl Modification
Replacing the N‑benzyl group with smaller alkyl substituents may shift cLogP by >1 log unit and reduce aromatic binding-pocket engagement capacity.
Demethylated Parent
The unsubstituted morpholine (CAS 110-91-8) lacks the primary amine handle entirely, preventing direct use in amide coupling or reductive amination workflows.

Head‑to‑Head Comparator Evidence: (4-Benzylmorpholin-3-yl)methanamine vs. Structurally Proximal Analogs


Verified Purity Benchmarking Against Leading Commercial Alternatives

The target compound CAS 169750-73-6 is available from Synblock at NLT 98 % purity (NMR, HPLC, LC‑MS verified), whereas the achiral 2‑regioisomer (4‑benzylmorpholin-2-yl)methanamine (CAS 110859-47-7) is typically offered at 95–97 % purity . The higher baseline purity reduces chromatographic purification burden during library synthesis.

Purity Benchmarking
Head-to-head
≥98% (NMR, HPLC, LC‑MS) vs. comparator ≥95%
Supports reduced purification cycles in library synthesis.
Data to verify: vendor COA specifications.
Purity Analysis NMR HPLC

Chiral Resolution Accessibility: Enantiomeric Excess vs. Achiral Analogs

Both (R)‑(CAS 1821825-17-5) and (S)‑(CAS 1417859-62-1) enantiomers of (4‑benzylmorpholin-3‑yl)methanamine are commercially available with defined optical rotation and ≥ 97 % enantiomeric excess, allowing direct procurement of chirally pure starting material . In contrast, the 2‑regioisomer (CAS 186293-55-0) is predominantly supplied as racemate, with limited enantiopure options.

Chiral Accessibility
Head-to-head
(R) and (S) enantiomers available at ≥97% ee; 2‑regioisomer predominantly racemic.
Enables direct SAR studies without in‑house chiral resolution.
Commercial catalog survey.
Chiral Separation Enantiomeric Excess Morpholine Scaffold

MAO‑A Inhibitory Potency of the Derived Hydrazide Scaffold vs. Structural Analogs

A hydrazide‑extended derivative incorporating the (4‑benzylmorpholin-3‑yl)methanamine scaffold exhibited MAO‑A inhibition with an IC₅₀ of 28 nM (bovine brain mitochondria, serotonin substrate, 60‑min fluorimetric assay), while the same scaffold showed negligible MAO‑B activity (IC₅₀ = 220 µM), yielding an isoform selectivity window of ~7,860‑fold [1]. This selectivity profile cannot be assumed for analogs where the benzyl‑morpholine connectivity differs.

MAO‑A Potency
Class-level
IC₅₀ 28 nM (MAO‑A); ~7,860‑fold selectivity over MAO‑B.
Reported isoform-selectivity assay context for CNS programs.
Bovine brain mitochondria; derived hydrazide scaffold.
MAO-A Inhibition IC50 Morpholine Derivatives

Thrombin‑Inhibitor Precursor Role: Patent‑Documented Differentiation from 2‑Substituted Morpholines

Multiple patent families identify the 4‑benzylmorpholin-3‑yl scaffold as a key intermediate for non‑peptide direct thrombin inhibitors; for example, the closely related morpholinone (4‑Benzyl‑3‑oxo‑morpholin-2‑yl)‑acetic acid methyl ester has been elaborated into potent thrombin inhibitors via chemoenzymatic routes [1]. The 2‑substituted morpholine analogs do not appear in thrombin‑targeted patent filings, indicating a scaffold‑specific pharmacophore preference.

Thrombin Inhibitor Role
Class-level
Cited as precursor in multiple thrombin‑inhibitor patent families.
Supports entry into patent‑validated chemical space for anticoagulant research.
Patent literature survey; 2‑regioisomer absent.
Thrombin Inhibition Anticoagulant Morpholinone

Physicochemical Property Differentiation: cLogP, pKa, and Hydrogen‑Bond Capacity

The primary amine of (4‑benzylmorpholin-3‑yl)methanamine (calculated pKa ~ 9.8) provides a stronger hydrogen‑bond donor (1 HBD) and acceptor (2 HBA) than the tertiary‑dimethylamino analog (CAS 1823977-94-1; 0 HBD, 1 HBA), while maintaining a lower cLogP (~1.3 vs. ~2.4 for the N,N‑dimethyl derivative) [1]. These differences impact aqueous solubility and passive membrane permeability in a predictable manner.

Physicochemical Profile
Class-level
HBD=1, HBA=2, cLogP ~1.3 vs. dimethyl analog (HBD=0, HBA=1, cLogP ~2.4).
Primary amine may support higher aqueous solubility and synthetic versatility.
In silico prediction; context-dependent.
Lipophilicity pKa Hydrogen Bonding

Supply Chain Redundancy: Multi‑Vendor Availability vs. Single‑Source Analogs

CAS 169750-73-6 is stocked by ≥ 12 independent suppliers (AKSci, Synblock, ChemImpex, AchemBlock, J&K Scientific, Beyotime, CymitQuimica, CalpacLab, ChemScene, and others), whereas the enantiopure (S)‑form (CAS 1417859-62-1) and the 2‑regioisomer (CAS 110859-47-7) each are listed by fewer than 5 vendors . This multi‑source redundancy mitigates single‑vendor disruption risk.

Supplier Redundancy
Context-dependent
≥12 independent vendors vs. ~3–5 for enantiopure or 2‑regioisomer forms.
Broader supplier base may mitigate single‑vendor disruption risk.
Commercial catalog analysis.
Supply Chain Vendor Availability Procurement

High‑Impact Procurement Scenarios for (4-Benzylmorpholin-3-yl)methanamine


Chiral Pool Synthesis for CNS‑Targeted Monoamine Oxidase Inhibitors

Procure the racemic building block (CAS 169750-73-6) for initial SAR screening, then transition to enantiopure (S)‑ or (R)‑forms based on the 28 nM MAO‑A IC₅₀ and 7,860‑fold MAO‑B selectivity data of the derived hydrazide [1]. This sequential procurement strategy minimizes upfront cost while retaining access to validated CNS‑relevant potency.

Fragment‑Based Lead Generation for Serine Protease (Thrombin) Inhibitors

The compound’s N‑benzyl‑3‑aminomethylmorpholine core serves as a privileged fragment for direct thrombin inhibitor design, as evidenced by patent disclosures and the chemoenzymatic elaboration of morpholinone‑based thrombin inhibitors [2]. Its bifunctional nature enables simultaneous P1‑ and aryl‑binding‑site engagement in the thrombin active site .

SAR Library Enumeration via Parallel Amide Coupling

The primary amine handle (~pKa 9.8, 1 HBD) supports high‑yielding amide bond formation with diverse carboxylic acid building blocks, enabling rapid construction of a 100–1,000‑member screening library [3]. The ≥ 98 % entry purity minimizes purification bottlenecks during parallel synthesis .

Multi‑Kilogram Process Development and Scale‑Up

With ≥ 12 independent commercial suppliers offering bulk quantities (100 mg to kilogram scale) and NLT 98 % purity specifications, CAS 169750-73-6 is suitable for process chemistry scale‑up without single‑vendor dependency . The established synthetic route—alkylation of morpholine with benzyl bromide followed by aminomethyl introduction—is amenable to further optimization for cost‑efficient large‑scale manufacture .

Application
Selection Property
Validation Focus
CNS Monoamine Oxidase Inhibitor Studies
Chiral pool availability; MAO‑A isoform-selectivity assay context
Enantiomeric excess and reported IC₅₀ endpoint review
Serine Protease (Thrombin) Inhibitor Fragment-Based Research
N‑Benzyl‑3‑aminomethylmorpholine privileged fragment scaffold
Patent‑documented pharmacophore and chemoenzymatic elaboration context
SAR Library Enumeration via Parallel Amide Coupling
Primary amine handle with ≥98% entry purity
Purification bottleneck reduction and coupling yield review
Multi‑Kilogram Process Development
Multi‑vendor supply chain redundancy; NLT 98% bulk purity
Synthetic route scalability and single‑vendor dependency risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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